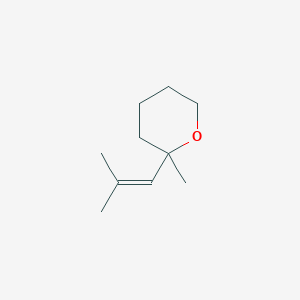
2-Methyl-2-(2-methylprop-1-en-1-yl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-methylprop-1-en-1-yl)oxane is an organic compound with the molecular formula C8H14O. It is a member of the oxane family, which are cyclic ethers. This compound is known for its unique structure, which includes a six-membered ring with an oxygen atom and a methyl-substituted alkene side chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylprop-1-en-1-yl)oxane can be achieved through several methods. One common method involves the reaction of 2-methylprop-1-en-1-ol with an appropriate oxane precursor under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the oxane ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve purification steps, such as distillation or recrystallization, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methylprop-1-en-1-yl)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The methyl and alkene groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-2-(2-methylprop-1-en-1-yl)oxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylprop-1-en-1-yl)oxane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form complexes with metal ions, which can influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: This compound has a similar structure but lacks the oxane ring.
2-Methyl-2-propene-1-ol: Another similar compound with a different arrangement of the alkene group.
trans-Rose oxide: A stereoisomer with a similar oxane ring structure but different substituents.
Uniqueness
2-Methyl-2-(2-methylprop-1-en-1-yl)oxane is unique due to its combination of an oxane ring and a methyl-substituted alkene side chain. This structure provides it with distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
97746-88-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methyl-2-(2-methylprop-1-enyl)oxane |
InChI |
InChI=1S/C10H18O/c1-9(2)8-10(3)6-4-5-7-11-10/h8H,4-7H2,1-3H3 |
InChI Key |
FWZVJHOHQPCKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1(CCCCO1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


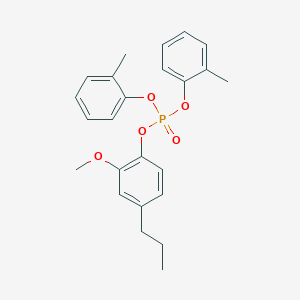
![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)

![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
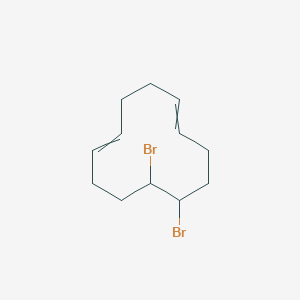

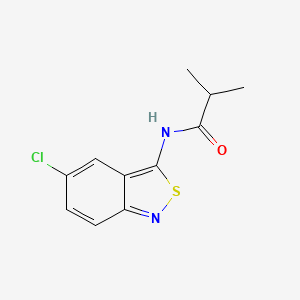
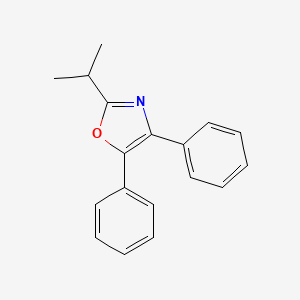
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)



![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
